molecular formula C15H14N4O B1525718 4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016739-85-7

4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Número de catálogo: B1525718
Número CAS: 1016739-85-7
Peso molecular: 266.3 g/mol
Clave InChI: OJFRJQIMOFVKEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-1,3-Benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide (CAS 1016739-85-7) is a high-purity chemical compound with a molecular formula of C15H14N4O and a molecular weight of 266.30 g/mol . This benzenecarboximidamide derivative features a benzimidazole moiety, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities. The N'-hydroxyimidamide functional group in its structure is a key pharmacophore often associated with metal-binding properties, suggesting potential for inhibiting metalloenzymes. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules or investigate its intrinsic bioactivity. Emerging research highlights the relevance of similar benzimidazole-containing compounds in oncology, particularly in targeting sphingosine kinase 1 (SphK1) . SphK1 is a well-characterized oncogenic enzyme overexpressed in various cancers, including gastric, breast, pancreatic, and lung carcinomas . It is responsible for producing sphingosine-1-phosphate (S1P), a lipid messenger that promotes cancer cell survival, proliferation, metastasis, and resistance to chemotherapy . Inhibiting SphK1 is an emerging strategy to overcome chemoresistance and induce apoptosis in cancer cells . The structural features of this compound make it a candidate for development as a research-grade SphK1 inhibitor to explore novel pathways for sensitizing tumors to conventional chemotherapeutic agents. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-7-5-11(6-8-12)9-19-10-17-13-3-1-2-4-14(13)19/h1-8,10,20H,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFRJQIMOFVKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide is a complex organic compound belonging to the class of benzimidazoles. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of extensive research.

  • Molecular Formula : C15H14N4O
  • Molecular Weight : 266.30 g/mol
  • IUPAC Name : 4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
  • InChI Key : OJFRJQIMOFVKEG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, likely through disruption of microbial cell function.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth by interfering with cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria
AntiviralPotential activity against viral infections
AnticancerInhibits proliferation of cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial enzyme activity essential for cell wall synthesis.
  • Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic applications in oncology.
  • Neuroprotective Effects : Preliminary research indicated that the compound might exert neuroprotective effects by modulating inflammatory pathways in neurodegenerative diseases. This was evidenced by reduced levels of inflammatory cytokines in treated neuronal cell cultures.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other benzimidazole derivatives:

Compound NameActivity TypeUnique Features
4-(1H-benzimidazol-2-yl)butyl derivativesAntidepressantSelective serotonin reuptake inhibition
5-nitrobenzimidazole derivativesAntimicrobialBroad-spectrum activity

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Benzimidazole Derivatives

N'-Hydroxy-4-(2-Methyl-1H-1,3-Benzodiazol-1-yl)benzene-1-carboximidamide
  • Molecular Formula : C₁₅H₁₄N₄O (identical to target compound)
  • Implications : Methyl substitution may improve lipophilicity (logP) compared to the unsubstituted parent compound, influencing membrane permeability.
3-(1H-1,3-Benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
  • CAS : 1016815-21-6
  • Key Difference : The benzimidazole moiety is attached to the meta-position of the benzene ring instead of the para-position.
  • Impact : Altered spatial arrangement could affect binding affinity to biological targets, such as enzymes or receptors .
4-(Benzimidazol-1-ylmethyl)benzenecarboximidamide Dihydrochloride
  • CAS : 1221725-48-9
  • Key Difference : Exists as a dihydrochloride salt , enhancing solubility in aqueous media compared to the free base form.
  • Molecular Formula : C₁₅H₁₅ClN₄ (free base: C₁₅H₁₄N₄)
  • Applications : Salt forms are often preferred in pharmaceutical formulations for improved bioavailability .

Heterocyclic Hybrids

1-((1-(4-((Z)-N′-Hydroxycarbamimidoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-cyanoindole (14)
  • Structure: Replaces benzimidazole with a 1,2,3-triazole ring linked to a cyanoindole group.
  • Activity : Demonstrated antiproliferative activity in cancer cell lines, highlighting the role of triazole in modulating biological effects .
Benzimidazole-1,2,3-Triazole Hybrids (e.g., Compound 13 and 17)
  • Key Features : Combine benzimidazole with triazole via click chemistry.
  • Activity : Significant anti-HCV activity due to synergistic effects of dual heterocycles .
  • Divergence : Hybridization expands the pharmacophore, enabling multitarget interactions absent in the simpler benzimidazole-carboximidamide structure.

Amidoxime and Propanimidamide Derivatives

N′-Hydroxy-3-(2-Methyl-1H-1,3-Benzodiazol-1-yl)propanimidamide
  • CAS : 537696-12-1
  • Structure : Features a propanimidamide chain instead of a benzene-linked carboximidamide.
  • Impact : Increased flexibility may improve binding to elongated enzyme active sites but reduce aromatic stacking interactions .
4-Chloro-N-[2-(1H-Imidazol-1-yl)benzyl]benzenecarboxamide
  • Molecular Formula : C₁₇H₁₄ClN₃O
  • Key Difference : Substitutes benzimidazole with imidazole and introduces a chloro substituent.
  • Physicochemical Properties : Higher molar mass (311.77 g/mol) and altered logP due to chlorine’s electronegativity .

Q & A

Q. What are the key steps in synthesizing 4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Coupling reactions : Linking the benzimidazole moiety to the benzene-carboximidamide scaffold via a methyl bridge. Reagents like coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine) are critical for amide bond formation .
  • Hydroxylamine incorporation : Introducing the N'-hydroxy group through hydroxylamine derivatives under controlled pH and temperature to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%). Reaction progress is monitored via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., benzimidazole protons at δ 7.2–8.1 ppm; carboximidamide NH at δ 9.2 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 251.12912 matches the molecular formula C15H14N4O .
  • IR spectroscopy : Key peaks include N-H stretch (~3400 cm⁻¹) and C=N/C=O vibrations (~1650–1700 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Fluorometric assays targeting HDACs or kinases, with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Modify the benzimidazole ring (e.g., electron-withdrawing groups at position 2) or carboximidamide moiety (e.g., alkylation of the hydroxylamine group) to enhance target binding .
  • Bioisosteric replacement : Replace the methyl bridge with sulfonamide or ether linkers to improve solubility or metabolic stability .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma stability (LC-MS/MS) to prioritize derivatives .

Q. What computational strategies predict target binding and mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69). Key residues (e.g., Asp101, His143) may form hydrogen bonds with the carboximidamide group .
  • MD simulations : GROMACS-based 100-ns simulations evaluate binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .
  • QSAR modeling : Develop regression models using descriptors like polar surface area and H-bond donors to predict IC50 values .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Major pathways include hydroxylation of the benzimidazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.